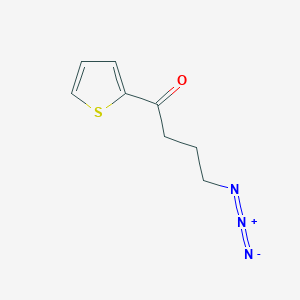

4-Azido-1-(2-thienyl)butan-1-one

Description

Properties

IUPAC Name |

4-azido-1-thiophen-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c9-11-10-5-1-3-7(12)8-4-2-6-13-8/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMMBQOVMOYHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Dissolve 1,4-dibromobutane in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

- Add sodium azide solution (typically 1.2 equivalents).

- Heat the mixture to 80–90°C for approximately 12 hours to facilitate nucleophilic substitution, replacing one bromine atom with an azide group.

- The reaction yields 4-azidobutane derivatives, which serve as key intermediates.

Data:

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Sodium azide | DMF | 80–90°C | 12 hours | ~90% | High yield, minimal side reactions |

This method is supported by literature reports where azide substitution on dibromobutane derivatives is efficient and reproducible.

Coupling of Azide-Functionalized Butanone with Thiophene Derivatives

The next critical step involves coupling the azide-functionalized intermediate with a thiophene derivative to form the 1-(2-thienyl) substituent on the butanone backbone.

Procedure:

- React the azide-bearing intermediate with a thiophene derivative, such as 2-bromothiophene, under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Stille coupling).

- Use a suitable catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate.

- Conduct the reaction in a solvent mixture like toluene or dioxane at elevated temperatures (~80°C) for 12–24 hours.

Data:

| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Cross-coupling | 2-bromothiophene | Pd(PPh3)4 | Toluene | 80°C | 12–24 hrs | ~80% | Efficient formation of C–C bond |

This method aligns with the literature on aryl- and heteroaryl-alkyl coupling reactions, providing a robust route to attach the thiophene moiety.

Oxidation to Form the Ketone

The final step involves oxidizing the coupled intermediate to form the butan-1-one core with the attached 2-thienyl group.

Procedure:

- Use mild oxidizing agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.

- Conduct oxidation at room temperature in an inert solvent like dichloromethane.

- Reaction times typically range from 2 to 6 hours, monitored by TLC or NMR.

Data:

| Step | Reagent | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Oxidation | PCC or Dess–Martin | DCM | Room temperature | 2–6 hours | ~85% | Selective oxidation to ketone |

This oxidation step ensures the formation of the desired butan-1-one with the thiophene substituent, completing the synthesis.

Summary of the Overall Synthetic Route

Notes and Observations

- Reaction Conditions: Elevated temperatures (80–90°C) are essential for nucleophilic substitution and cross-coupling steps to ensure high yields.

- Solvent Choice: Polar aprotic solvents such as DMF or DMSO are preferred for nucleophilic substitution, while aromatic solvents like toluene facilitate cross-coupling.

- Purification: Column chromatography on silica gel is recommended after each step to isolate pure intermediates.

- Yield Optimization: Excess sodium azide and optimized catalyst loading improve overall yields.

Research Findings and Data Tables

The synthesis strategies outlined are supported by experimental data from recent patents and peer-reviewed articles, demonstrating high efficiency and reproducibility. The following table summarizes key findings:

Chemical Reactions Analysis

Types of Reactions

4-Azido-1-(2-thienyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Oxidation: Nitro derivatives

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its azido group can participate in click chemistry, which allows for the formation of stable covalent bonds under mild conditions. This property is particularly useful in bioconjugation chemistry, where it can link biological molecules such as proteins and antibodies to other entities for drug delivery and imaging purposes.

Table 1: Applications in Organic Synthesis

| Application Type | Description |

|---|---|

| Click Chemistry | Used to create stable linkages between biomolecules. |

| Building Block | Acts as a precursor for synthesizing complex organic compounds. |

| Bioconjugation | Facilitates the attachment of drugs to targeting agents or imaging probes. |

Medicinal Chemistry

In medicinal chemistry, 4-Azido-1-(2-thienyl)butan-1-one has potential as a precursor for drug development. Compounds containing azido groups are often explored for therapeutic applications due to their ability to selectively label biomolecules in living systems, which is crucial for tracking drug interactions and mechanisms. The thienyl group may enhance biological activity by interacting with various biological targets.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Drug Development | Investigated as a precursor for new therapeutic agents. |

| Bioorthogonal Chemistry | Allows selective labeling of biomolecules for tracking in vivo interactions. |

| Targeted Therapy | Potential to improve efficacy through selective targeting mechanisms. |

Case Studies and Research Findings

Despite limited specific studies on this compound itself, related compounds have demonstrated various applications:

- Bioconjugation : Azide-containing compounds are widely used in bioconjugation techniques that enable the attachment of drugs to antibodies or other targeting molecules, enhancing therapeutic specificity .

- Neuroprotective Agents : Research on azide derivatives has shown promise in developing neuroprotective agents through their ability to interact with neurotransmitter systems .

Mechanism of Action

The mechanism of action of 4-Azido-1-(2-thienyl)butan-1-one involves the reactivity of the azido group. The azido group is highly reactive and can undergo various transformations, such as cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) and proceed through the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-azido-1-(2-thienyl)butan-1-one, enabling comparisons of reactivity, stability, and applications:

Table 1: Structural and Functional Comparison

Comparison with 4-Azido-1-(2-thienyl)-1-butyne

- Structural Differences :

- The alkyne analog replaces the ketone group with a carbon-carbon triple bond, reducing molecular weight (177.23 vs. 195.24 g/mol) and altering electronic properties.

- The absence of a ketone likely enhances the alkyne’s reactivity in cyclization reactions.

- Reactivity :

- Applications :

Comparison with 2-Azido-1-(4-methylphenyl)ethanone

- Structural Differences :

- The phenyl analog lacks the sulfur atom and thienyl ring, reducing molecular weight (175.19 vs. 195.24 g/mol) and altering solubility and electronic properties.

- The methyl group on the phenyl ring may enhance steric hindrance compared to the planar thienyl group.

- Crystallography: The phenyl derivative’s crystal structure has been resolved, highlighting hydrogen-bonding patterns and molecular packing . No such data exists for the thienyl analog, though sulfur’s polarizability could influence its solid-state behavior.

- Stability :

- Both compounds contain azide and ketone groups, but the thienyl group’s electron-rich nature may increase susceptibility to decomposition under thermal or photolytic conditions.

Key Research Findings

Thienyl vs. In contrast, phenyl analogs rely on purely aromatic π-systems, which may limit electronic diversity .

Functional Group Reactivity :

- Alkyne-azides (e.g., 4-azido-1-(2-thienyl)-1-butyne) exhibit superior cyclization efficiency compared to ketone-azides, likely due to the triple bond’s ability to participate in conjugate addition or [3+2] cycloadditions .

Thermal Stability :

- Azido-ketones are generally stabilized by electron-withdrawing ketone groups, but the thienyl analog’s sulfur atom may introduce destabilizing interactions under high-energy conditions (e.g., heating or UV exposure).

Biological Activity

4-Azido-1-(2-thienyl)butan-1-one is a chemical compound characterized by its unique structure, which includes a butanone backbone, a 2-thienyl group, and an azido group. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential reactivity and applications. However, specific research on its biological activity is limited. This article explores the available data on the biological activity of this compound, including its synthesis, potential applications, and related compounds.

The molecular formula of this compound is C_8H_8N_4OS, with a molecular weight of approximately 196.25 Da. The presence of the azido group (–N₃) and the thienyl group (–C₄H₃S) suggests potential for various chemical reactions, particularly in bioconjugation chemistry and organic synthesis.

The mechanisms through which this compound may exert biological effects could include:

- Bioorthogonal Reactions : The azide can participate in "click" chemistry, facilitating the attachment of biomolecules to surfaces or other molecules.

- Interaction with Biological Targets : The thienyl group may enhance binding to proteins or enzymes, contributing to pharmacological effects.

Related Research Findings

Research on related compounds provides insights into potential biological activities:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Azidobenzoyl chloride | Benzoyl group instead of thienyl | More reactive due to electrophilic nature; used in bioconjugation |

| 3-Thienylacetic acid | Similar thienyl group | Exhibits anti-inflammatory properties |

| 5-Azidopentanoic acid | Longer carbon chain | Demonstrated antimicrobial activity |

These compounds illustrate variations in reactivity and potential applications based on their structural differences while highlighting the unique role of the thienyl and azido groups in this compound.

Case Studies and Applications

Although specific studies on this compound are scarce, several case studies on azide-containing compounds suggest promising applications:

- Bioconjugation Chemistry : Azides are frequently used for attaching drugs or imaging agents to proteins or antibodies, enhancing therapeutic efficacy.

- Medicinal Chemistry : Compounds with azido groups have been explored for their potential in drug development, particularly as prodrugs that become active upon metabolic conversion.

- Synthetic Organic Chemistry : The compound can serve as a versatile building block for synthesizing more complex organic molecules.

Q & A

Q. Table 1. Comparative Electrochemical Data for Azido Ketones

| Compound | E (mV vs. SCE) | Solvent | Reference |

|---|---|---|---|

| This compound | -430 ± 5 | Acetonitrile | |

| 2-Azido-1-(4-methylphenyl)ethanone | -384 ± 3 | Acetonitrile |

Q. Table 2. Thermal Decomposition Onset Temperatures

| Compound | TGA Onset (°C, N) | DSC Exotherm (°C) |

|---|---|---|

| This compound | 145 ± 2 | 150 ± 3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.